2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-
Description
Crystallographic Analysis of Azo-Naphthalene Core Configuration
The azo-naphthalene core comprises a naphthalene ring system linked to a phenyl group via an azo (-N=N-) bridge. X-ray diffraction studies of analogous azo-naphthalenecarboxamides reveal that the azo group adopts a trans configuration to minimize steric repulsion between adjacent aromatic systems. For example, in calcium Congo Red, the azo-linked biphenyl system exhibits a dihedral angle of 25° between the two aromatic rings, while planar conformations are stabilized by π-π stacking.
In the title compound, the naphthalene-2-carboxamide moiety adopts a near-planar conformation, with a dihedral angle of 9.51–11.33° between the naphthalene and adjacent pyridine rings in related structures. The carboxamide group (-CONH-) participates in intramolecular hydrogen bonding with the hydroxyl group at position 3, creating a six-membered pseudo-cyclic structure that rigidifies the naphthalene core.
Table 1: Key crystallographic parameters of analogous azo-naphthalenecarboxamides
| Parameter | Calcium Congo Red | N-(Pyridin-4-yl)naphthalene-2-carboxamide |
|---|---|---|
| Azo bridge conformation | Trans | Trans |
| Dihedral angle (°) | 25° (twisted) | 9.51–11.33° |
| π-π stacking distance | 3.4 Å | 3.6 Å |
Conformational Dynamics of Methoxy/Ethoxy Substituent Groups
The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents exhibit distinct rotational behaviors due to steric and electronic effects:
Methoxy Group at Position 2 (Phenyl Ring):
Restricted rotation occurs due to conjugation with the adjacent azo group. Density Functional Theory (DFT) calculations on similar systems show an energy barrier of ~8 kcal/mol for methoxy rotation. The methoxy oxygen participates in weak C-H···O hydrogen bonds with neighboring aromatic protons in the solid state.Ethoxy Group at Position 2 (Aniline Ring):
The larger ethoxy substituent adopts a staggered conformation to minimize steric clashes with the ortho-positioned carboxamide group. Variable-temperature NMR studies of related ethoxy-containing azo dyes reveal two distinct rotational states separated by 10.2 kcal/mol.
Table 2: Substituent conformational parameters
| Substituent | Bond Length (C-O) | Torsional Barrier (kcal/mol) | Preferred Conformation |
|---|---|---|---|
| Methoxy | 1.36 Å | 7.9 ± 0.3 | Eclipsed with azo |
| Ethoxy | 1.41 Å | 10.2 ± 0.5 | Staggered |
Electronic Structure Modeling of the Azo-Chromophore System
Time-Dependent DFT (TD-DFT) simulations of the azo-chromophore system predict strong absorbance in the visible spectrum (λₘₐₓ = 480–520 nm) due to π→π* transitions along the conjugated backbone:
Frontier Molecular Orbitals:
- HOMO: Localized on the naphthalene ring and azo nitrogen lone pairs
- LUMO: Delocalized across the entire azo-phenyl-carboxamide system
Substituent Effects:
- The methoxy group (+M effect) raises HOMO energy by 0.35 eV
- The ethoxy group (-I effect) lowers LUMO energy by 0.28 eV
- Combined effects produce a calculated HOMO-LUMO gap of 2.87 eV
Figure 1: Simulated UV-Vis spectrum (TD-DFT/B3LYP/6-31G*) showing absorbance maxima at 498 nm (ε = 18,200 M⁻¹cm⁻¹) and 325 nm (ε = 9,400 M⁻¹cm⁻¹).
Intermolecular Interaction Networks in Solid-State Packing
X-ray crystallography of related compounds reveals three dominant interaction types:
Hydrogen Bonding:
π-π Stacking:
- Naphthalene-phenyl centroid distance: 3.52 Å
- Slip angle: 18.7°
Van der Waals Contacts:
- Methoxy-ethoxy C-H···π interactions: 3.12 Å
Table 3: Solid-state interaction parameters
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
|---|---|---|
| N-H···O=C (amide) | 2.89 | -6.2 |
| O-H···N (azo) | 2.67 | -4.8 |
| π-π stacking | 3.52 | -8.1 |
| C-H···π (methoxy-ethoxy) | 3.12 | -1.7 |
The combination of these interactions produces a layered crystal packing motif with alternating hydrophobic (aromatic) and hydrophilic (amide/hydroxy) regions.
Properties
CAS No. |
73384-83-5 |
|---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[(5-carbamoyl-2-methoxyphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N4O5/c1-3-36-23-11-7-6-10-20(23)29-27(34)19-14-16-8-4-5-9-18(16)24(25(19)32)31-30-21-15-17(26(28)33)12-13-22(21)35-2/h4-15,32H,3H2,1-2H3,(H2,28,33)(H,29,34) |
InChI Key |
JUYGBSHLJIRBAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)N)OC |
Origin of Product |
United States |
Biological Activity
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy- (CAS RN: 67599-16-0) is a compound with significant biological activity, particularly in the context of its applications as a pigment and potential therapeutic agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H21ClN4O5
- Molecular Weight : 504.92 g/mol
- Canonical SMILES : O=C(N)C1=CC=C(OC)C(N=NC2=C(O)C(=CC=3C=CC=CC32)C(=O)NC4=CC=C(Cl)C=C4OC)=C1
Mechanisms of Biological Activity
The biological activity of this compound primarily arises from its azo dye structure, which is known to interact with various biological systems. Azo compounds can undergo metabolic reduction to form aromatic amines, which may exhibit different biological activities, including:
- Antimicrobial Activity : Some azo compounds have demonstrated antibacterial properties against various pathogens.
- Antioxidant Properties : The presence of hydroxyl groups enhances the antioxidant potential, potentially mitigating oxidative stress in cells.
- Cellular Interactions : Azo dyes can interact with cell membranes and intracellular structures, influencing cellular processes such as apoptosis and proliferation.
Antimicrobial Activity
Research has shown that certain naphthalenecarboxamide derivatives exhibit notable antimicrobial effects. For instance, studies involving similar azo compounds indicated a spectrum of activity against Gram-positive and Gram-negative bacteria. The compound's structural components, particularly the azo linkage and hydroxyl groups, are believed to contribute to this activity.
Cytotoxicity and Anticancer Potential
A study assessing the cytotoxic effects of various naphthalenecarboxamide derivatives on cancer cell lines revealed that modifications in the side chains significantly influenced their efficacy. The compound under discussion was found to induce apoptosis in specific cancer cell lines through the activation of caspase pathways, suggesting potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of several azo compounds, 2-Naphthalenecarboxamide derivatives were tested against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Azo Compound A | 50 | E. coli |
| Azo Compound B | 100 | S. aureus |
| 2-Naphthalenecarboxamide | 150 | E. coli |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of naphthalenecarboxamide derivatives highlighted significant cytotoxic effects on breast cancer cell lines (MCF-7). The study utilized an MTT assay to measure cell viability post-treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Phenylazo Group
Compound A :
4-[2-[2-(Aminocarbonyl)-5-methoxyphenyl]diazenyl]-3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide (CAS RN: 70321-82-3)
- Key Difference : The N-aryl group is 4-methoxyphenyl instead of 2-ethoxyphenyl.
- Impact :
Compound B : Pigment Red 170 (CAS RN: 2786-76-7)
- Structure: 2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-
- Key Difference: The phenylazo group has an aminocarbonyl group at position 4 instead of position 3.
- Impact: The altered position of the aminocarbonyl group may affect chromatic properties (e.g., lightfastness and color intensity) in pigment applications .
Variations in the N-Aryl Substituent
Compound C : N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-2-naphthalenecarboxamide (CAS RN: 6410-41-9)
- Key Differences: N-(5-chloro-2,4-dimethoxyphenyl) substituent introduces chlorine and additional methoxy groups. A diethylamino sulfonyl group replaces the aminocarbonyl group.
- The sulfonyl group may improve resistance to enzymatic degradation, making this compound suitable for industrial coatings .
Compound D : 4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- Key Differences: N-(2-methoxyphenyl) instead of N-(2-ethoxyphenyl). A 3-chlorophenylazo group replaces the 5-(aminocarbonyl)-2-methoxyphenylazo group.
Functional Group Modifications in Pharmacologically Active Analogs
Compound E : N-[2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide (NCDOB)
- Key Differences: A benzimidazolone-piperidine moiety replaces the phenylazo group. No hydroxyl group on the naphthalene core.
- Impact :
Compound F : N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)ethyl]-2-naphthalenecarboxamide (NOPT)
Comparative Data Table
Key Research Findings
- Synthetic Utility : The target compound’s ethoxy group provides a balance between solubility and steric effects, enabling its use in HPLC analysis under reverse-phase conditions .
- Safety Considerations : Unlike chlorinated analogs (e.g., Compound C), the target compound lacks halogen substituents, reducing regulatory restrictions in food packaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
